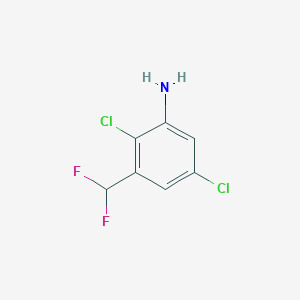
2,5-Dichloro-3-(difluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups onto an aniline ring. One common method involves the chlorination of 3-(difluoromethyl)aniline, followed by further chlorination to achieve the desired substitution pattern. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-(difluoromethyl)aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall biological activity .
Comparación Con Compuestos Similares
2,5-Dichloro-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-3-(difluoromethyl)aniline: Differing in the position of chlorine atoms.
2,6-Dichloro-3-(difluoromethyl)aniline: Differing in the position of chlorine atoms.
Uniqueness: 2,5-Dichloro-3-(difluoromethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and difluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H5Cl2F2N |
|---|---|
Peso molecular |
212.02 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5Cl2F2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2 |
Clave InChI |
CEZXUCFOZAVUNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)F)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


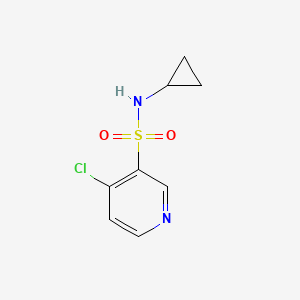
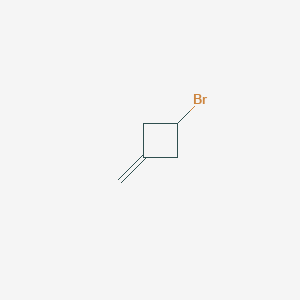
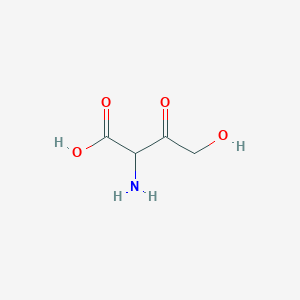
![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
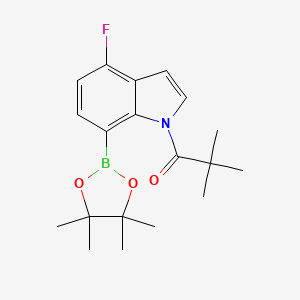
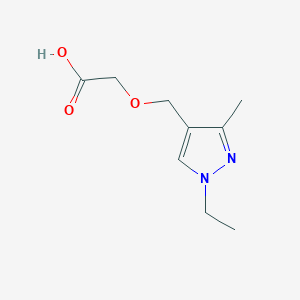
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

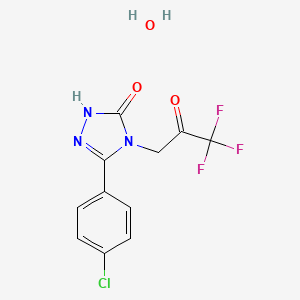
![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
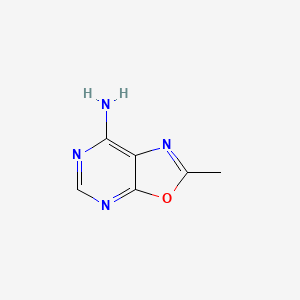
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
